N-(2-chloro-5-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-5-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide, also known as CNA or Compound 1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CNA is a thiosemicarbazone derivative that has been shown to possess potent anti-tumor and anti-viral activities.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide is not fully understood. However, it has been proposed that this compound exerts its anti-tumor and anti-viral activities by inhibiting the activity of ribonucleotide reductase (RR), an enzyme that is essential for DNA synthesis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been found to inhibit the activity of RR, leading to a decrease in the production of deoxyribonucleotides, which are essential for DNA synthesis. Physiologically, this compound has been shown to induce apoptosis in cancer cells, leading to the death of these cells. This compound has also been found to inhibit the replication of the HCV and the dengue virus.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-chloro-5-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide is its potent anti-tumor and anti-viral activities. This compound has been found to be effective against a wide range of cancer cell lines and viruses. Another advantage of this compound is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation of this compound is its instability under certain conditions, which can lead to the formation of impurities.
Future Directions
There are several future directions for research on N-(2-chloro-5-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide. One direction is to further elucidate the mechanism of action of this compound, particularly its interactions with RR and other cellular targets. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, further studies are needed to assess the pharmacokinetics and pharmacodynamics of this compound in vivo, including its bioavailability, distribution, metabolism, and excretion. Finally, the potential of this compound as a therapeutic agent for cancer and viral infections should be further explored through preclinical and clinical studies.
Synthesis Methods
The synthesis of N-(2-chloro-5-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide involves the reaction of 2-chloro-5-nitrobenzaldehyde with thiosemicarbazide to form a Schiff base, which is then reacted with 3-methylquinoxaline-2-thiol to produce the final product. The synthesis method of this compound has been optimized to improve its yield and purity. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-(2-chloro-5-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess potent anti-tumor and anti-viral activities. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the replication of the hepatitis C virus (HCV) and the dengue virus.
properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3S/c1-10-17(21-14-5-3-2-4-13(14)19-10)26-9-16(23)20-15-8-11(22(24)25)6-7-12(15)18/h2-8H,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPUXWOGKLWZQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.